3-(3-Pyridyl)coumarin

Ecotoxicology Environmental Safety Lead Optimization

Medicinal chemists screening coumarin scaffolds often face attrition due to inappropriate lipophilicity or unanticipated ecotox. 3-(3-Pyridyl)coumarin (CAS 837-96-7) solves this with: - XLogP3 = 2.5, optimal for CNS drug discovery (vs N-oxide XLogP3=1.5 for peripheral restriction) - 4.4-fold lower acute fish toxicity than halogenated analogs, reducing agrochem program attrition - Distinct Pd(II)/Pt(II) coordination mode validated by IR/NMR for catalyst design Available via modern one-pot synthesis ensuring batch consistency.

Molecular Formula C14H9NO2
Molecular Weight 223.23 g/mol
CAS No. 837-96-7
Cat. No. B12000029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Pyridyl)coumarin
CAS837-96-7
Molecular FormulaC14H9NO2
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN=CC=C3
InChIInChI=1S/C14H9NO2/c16-14-12(11-5-3-7-15-9-11)8-10-4-1-2-6-13(10)17-14/h1-9H
InChIKeyBPYWYJSDRHTBHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Pyridyl)coumarin: Chemical Identity & Procurement


3-(3-Pyridyl)coumarin (CAS 837-96-7) is a heterocyclic compound belonging to the 3-arylcoumarin class, where a pyridin-3-yl moiety replaces the typical phenyl substituent at the coumarin 3-position. This structural feature imparts distinctive electronic and coordination properties compared to 3-phenylcoumarin or other pyridyl regioisomers. The compound serves as a versatile scaffold in medicinal chemistry, fluorescent probe design, and coordination chemistry [1]. Its physicochemical profile includes a molecular weight of 223.23 g/mol, an XLogP3 of 2.5, zero hydrogen bond donors, and three hydrogen bond acceptors [2].

Heterocyclic scaffold: 3-pyridyl substituent for electronic tuning in med chem libraries
Metal coordination: Pd(II)/Pt(II) complexation capability for catalyst ligand design
Regioisomer specificity: distinct electronic and binding profile vs 2-pyridyl analogue

Why 3-(3-Pyridyl)coumarin Defies Simple Analog Substitution


The position of the nitrogen atom in the pyridine ring and its electronic influence on the coumarin core fundamentally alter the compound's lipophilicity, metal-coordination geometry, and biological activity profile. For instance, the XLogP3 of 3-(3-pyridyl)coumarin is 2.5 [1], whereas its N-oxide derivative displays a markedly lower XLogP3 of 1.5 [2], demonstrating that even minor oxidation significantly changes partition behavior. Furthermore, the 3-pyridyl isomer coordinates to Pd(II) and Pt(II) centers in a distinct manner compared to the 2-pyridyl analogue, as evidenced by differences in IR and NMR spectra of the resulting complexes [3]. Simple replacement with a 3-phenylcoumarin or a different pyridyl regioisomer without considering these quantifiable differences can lead to altered pharmacokinetics, reduced catalytic activity, or failed probe performance.

N-Oxide derivative
Oxidation significantly lowers lipophilicity, altering partition behavior and potential ADME profile compared to the parent compound.
2-Pyridyl isomer
The regioisomeric shift changes nitrogen lone-pair orientation, leading to distinct metal coordination geometry and spectroscopic response.
3-Phenylcoumarin
Absence of the pyridine nitrogen removes the metal-binding site and specific electronic tuning, potentially reducing catalytic or probe performance.

Quantitative Differentiation from Closest Analogs


Reduced Acute Aquatic Toxicity vs. Halogenated Derivatives

In a head-to-head fish toxicity assay, the unsubstituted 3-(3-pyridyl)coumarin exhibited a turning time of 70 minutes at 20 ppm, whereas the 7-bromo-4-methyl-3-(3-pyridyl)coumarin analogue displayed a turning time of only 16 minutes [1]. A shorter turning time indicates higher acute toxicity. The parent compound is therefore approximately 4.4-fold less acutely toxic to fish than the brominated derivative under identical conditions.

Acute fish toxicity
Head-to-head
70 min vs 16 min (4.4× longer turning time)
Supports lower aquatic toxicity assessment
1974 fish assay; confirm with modern ecotox protocols
Ecotoxicology Environmental Safety Lead Optimization

Lipophilicity Difference vs. N-Oxide Derivative

The computed partition coefficient (XLogP3) of 3-(3-pyridyl)coumarin is 2.5 [1], which is one log unit higher than that of its N-oxide derivative (XLogP3 = 1.5) [2]. This 10-fold difference in predicted octanol-water partitioning directly impacts membrane permeability and distribution characteristics.

Lipophilicity (XLogP3)
Cross-study comparable
2.5 vs 1.5 (Δ 1.0, ~10× partition difference)
May support CNS partitioning review
Computed value; experimental logP correlation needed
Physicochemical Properties Drug Design ADME

Synthetic Accessibility: Modern High-Yield Routes

The classical Oglialoro reaction for 3-(3-pyridyl)coumarin synthesis yields never exceeded 30–40%, often producing gums that required extensive purification [1]. In contrast, the modified Perkin reaction employing 3-pyridylacetic acid and acetic anhydride with triethylamine catalysis delivers clean products with uniformly good yields [1]. Furthermore, a one-pot tandem condensation-cyclization protocol developed later achieves yields that are substantially higher, with some 3-pyridinylcoumarin derivatives reaching near-quantitative conversion [2].

Synthetic yield
Class-level inference
≥2× improvement over Oglialoro method
Supports scalable procurement context
Based on analogous pyridinylcoumarin derivatives
Synthetic Chemistry Process Development Procurement Economics

Regioisomer-Specific Coordination Geometry

Two 3-pyridinyl coumarin regioisomers were investigated for their coordination ability toward Pd(II) and Pt(II). The 3-(3-pyridyl) isomer forms complexes with distinct IR and NMR spectroscopic signatures compared to the 3-(2-pyridyl) isomer, indicating a different coordination mode around the metal center [1]. Although quantitative binding constants were not reported in the abstract, the study explicitly states that the four metal complexes are compared with free ligands and that DFT calculations were used to rationalize the electronic structure differences [1].

Coordination geometry
Class-level inference
Distinct IR and NMR signatures
Regioisomer-specific complexation context
DFT-supported; quantitative binding data not reported
Coordination Chemistry Catalyst Design Metal Complexation

Optimal Application Scenarios


Ecotoxicologically Favorable Agrochemical Scaffold

When screening coumarin-based agrochemical candidates, the parent 3-(3-pyridyl)coumarin offers a 4.4-fold lower acute fish toxicity compared to halogenated derivatives such as 7-bromo-4-methyl-3-(3-pyridyl)coumarin [1]. This profile makes it a preferred starting scaffold for programs where aquatic safety is a critical selection parameter, reducing early-stage attrition due to ecotox alerts.

Lipophilicity-Guided CNS Drug Target Selection

With an XLogP3 of 2.5, 3-(3-pyridyl)coumarin resides in a lipophilicity range suitable for CNS drug discovery [1]. In contrast, its N-oxide derivative (XLogP3 = 1.5) is more appropriate for peripherally restricted targets [2]. Medicinal chemists can use this quantitative difference to rationally select the core structure based on the desired tissue distribution profile.

Cost-Efficient Large-Scale Synthesis

The availability of high-yielding one-pot tandem condensation-cyclization methods for 3-pyridinylcoumarins [1] makes 3-(3-pyridyl)coumarin an economically viable building block for medicinal chemistry libraries and material science applications. Procurement from vendors employing these modern synthetic routes can reduce cost and ensure batch-to-batch consistency compared to analogs still produced via low-yielding Perkin variants.

Pd/Pt Catalyst Ligand Design

The distinct coordination mode of 3-(3-pyridyl)coumarin with Pd(II) and Pt(II), as evidenced by unique IR and NMR signatures [1], enables the rational design of homogeneous catalysts with tailored electronic and steric properties. Researchers developing cross-coupling catalysts or anticancer metal complexes can exploit this regioisomer-specific coordination to fine-tune catalytic activity or biological selectivity.

Application
Selection Property
Validation Focus
Agrochemical scaffold screening
Aquatic toxicity endpoint context
Comparative fish toxicity assay review
CNS research scaffold selection
Lipophilicity (logP) context
ADME partitioning review
Medicinal chemistry library synthesis
Synthetic yield and purity
Scalable route availability review
Catalyst ligand research
Regioisomer-specific coordination
Metal complex characterization review
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